molecular formula C22H16Cl2N2O B11558773 (7E)-2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile

(7E)-2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile

Cat. No.: B11558773
M. Wt: 395.3 g/mol
InChI Key: CBGMIOSUEWUDCY-RVDMUPIBSA-N
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Description

(7E)-2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile is a synthetic organic compound that belongs to the class of cyclopenta[b]pyrans This compound is characterized by its complex structure, which includes a chlorobenzylidene group, a chlorophenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 4-chlorophenylacetonitrile in the presence of a base, followed by cyclization and subsequent amination. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(7E)-2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorobenzylidene and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(7E)-2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7E)-2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7E)-2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile is unique due to the presence of chlorobenzylidene and chlorophenyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16Cl2N2O

Molecular Weight

395.3 g/mol

IUPAC Name

(7E)-2-amino-4-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile

InChI

InChI=1S/C22H16Cl2N2O/c23-16-6-1-13(2-7-16)11-15-5-10-18-20(14-3-8-17(24)9-4-14)19(12-25)22(26)27-21(15)18/h1-4,6-9,11,20H,5,10,26H2/b15-11+

InChI Key

CBGMIOSUEWUDCY-RVDMUPIBSA-N

Isomeric SMILES

C\1CC2=C(/C1=C/C3=CC=C(C=C3)Cl)OC(=C(C2C4=CC=C(C=C4)Cl)C#N)N

Canonical SMILES

C1CC2=C(C1=CC3=CC=C(C=C3)Cl)OC(=C(C2C4=CC=C(C=C4)Cl)C#N)N

Origin of Product

United States

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